N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(propan-2-ylsulfanyl)benzamide
Description
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(propan-2-ylsulfanyl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 1,5-dimethylpyrazole moiety. The benzamide group at position 2 of the oxadiazole ring is further modified with a propan-2-ylsulfanyl (isopropylthio) substituent at the para position. The compound’s pyrazole and sulfanyl groups may enhance lipophilicity and binding affinity to biological targets, though specific mechanistic data for this derivative remain underexplored in the literature.
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-propan-2-ylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-10(2)25-13-7-5-12(6-8-13)15(23)18-17-20-19-16(24-17)14-9-11(3)22(4)21-14/h5-10H,1-4H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFCPVKCOHSIDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)SC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(propan-2-ylsulfanyl)benzamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the cyclization of hydrazine derivatives with β-diketones to form the pyrazole ring. The final step involves the attachment of the benzamide group, often through a coupling reaction with an appropriate isothiocyanate derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, which can enhance reaction efficiency and control. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its presence in biological systems can be studied to understand its interactions with enzymes and receptors.
Medicine: N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(propan-2-ylsulfanyl)benzamide has shown potential in medicinal applications, particularly in the development of antileishmanial and antimalarial drugs. Its ability to inhibit specific biological targets makes it a candidate for further drug development.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, in antileishmanial and antimalarial applications, it may inhibit enzymes crucial for the survival of the pathogens. The exact molecular pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide-Linked 1,3,4-Oxadiazoles
Compounds such as 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) and 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) share the benzamide-oxadiazole scaffold but differ in substituents. Key distinctions include:
- Substituent Effects : LMM5 and LMM11 feature sulfamoyl and arylalkyl groups, whereas the target compound uses an isopropylthio group. This difference likely impacts solubility and target selectivity.
- Antifungal Activity: LMM5 and LMM11 demonstrated inhibitory activity against Candida albicans (MIC₅₀ = 8–16 μg/mL), attributed to thioredoxin reductase inhibition . No comparable data exist for the target compound, though its isopropylthio group may alter membrane permeability or enzyme interactions.
Oxadiazole Derivatives with Heteroaromatic Substitutions
Compounds like N-[5-(cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (a4) and N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5) exhibit structural parallels but replace the pyrazole moiety with furan or phenyl groups. The target compound’s dimethylpyrazole group may confer stronger π-π stacking interactions in enzyme pockets compared to furan.
Pyrazole-Containing Heterocycles
Compounds such as 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4g) highlight the role of dimethylpyrazole in hybrid structures. While 4g incorporates a coumarin-benzodiazepine system, its pyrazole substitution mirrors the target compound’s, suggesting shared synthetic pathways or pharmacophore design principles. However, 4g’s activity is tied to benzodiazepine receptors, whereas the target compound’s oxadiazole core may favor enzyme inhibition .
Biological Activity
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(propan-2-ylsulfanyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: CHNOS
- Molecular Weight: 282.38 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
-
Target Proteins:
- The compound has shown affinity for various enzymes and receptors involved in cancer pathways, particularly those related to cell cycle regulation and apoptosis.
- It may inhibit certain kinases associated with tumor growth and proliferation.
-
Biochemical Pathways:
- It has been implicated in the modulation of pathways such as the MAPK/ERK pathway, which is crucial for cell division and survival.
- The compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with this compound:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves:
- Induction of apoptosis through the activation of caspase pathways.
- Inhibition of cell migration and invasion by downregulating matrix metalloproteinases (MMPs).
Antioxidant Activity
The compound has been evaluated for its antioxidant capacity using assays such as DPPH radical scavenging. Results indicate:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 78.6% |
| Ascorbic Acid (Control) | 92.5% |
This suggests that the compound possesses a notable ability to neutralize free radicals.
Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal explored the effects of this compound on human breast cancer cells (MCF7). The results showed:
- A significant reduction in cell viability at concentrations above 10 µM after 48 hours.
- Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis.
Study 2: Antioxidant Properties
In another study focusing on oxidative stress models, the compound was administered to rats subjected to induced oxidative damage. Findings included:
- A marked decrease in malondialdehyde (MDA) levels, indicating reduced lipid peroxidation.
- Enhanced activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
